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Compound of Interest

Compound Name: Menthol-d2

Cat. No.: B12373230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

Menthol-d2, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Due to the limited availability of public experimental data for Menthol-d2, this guide presents

comprehensive data for unlabeled menthol as a reference and discusses the anticipated

spectral changes upon deuterium labeling.

Introduction to Menthol-d2
Menthol-d2 is a deuterated isotopologue of menthol, a naturally occurring cyclic monoterpene

alcohol. Deuterium-labeled compounds like Menthol-d2 are valuable tools in various scientific

disciplines, including mechanistic studies, metabolic profiling, and as internal standards in

quantitative analysis. The substitution of two hydrogen atoms with deuterium atoms results in

predictable changes in its spectroscopic properties, which can be leveraged for specific

research applications. While specific experimental spectra for Menthol-d2 are not readily

available in public databases, the fundamental principles of NMR and MS allow for a precise

prediction of its spectral characteristics based on the extensive data available for unlabeled

menthol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following sections detail the expected ¹H and ¹³C NMR data for Menthol-d2, using
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unlabeled menthol as a reference.

¹H NMR Spectroscopy
The ¹H NMR spectrum of unlabeled menthol displays signals for all its protons. In Menthol-d2,

the signals corresponding to the two deuterated positions would be absent. The exact positions

of deuteration would determine which signals disappear. Assuming a common synthetic route

might involve deuteration at specific positions, the absence of corresponding proton signals

would confirm the labeling.

Table 1: ¹H NMR Spectroscopic Data for Unlabeled Menthol

Proton
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-1 3.40 ddd 10.9, 10.9, 4.4

H-2 1.63 m

H-3ax 1.05 m

H-3eq 2.08 m

H-4 1.40 m

H-5ax 0.88 m

H-5eq 1.67 m

H-6ax 0.98 m

H-6eq 1.23 m

H-7 (CH₃) 0.90 d 6.5

H-8 (CH) 2.15 m

H-9 (CH₃) 0.77 d 7.0

H-10 (CH₃) 0.89 d 7.0

OH Variable br s
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Data is referenced from publicly available spectra and may vary slightly based on solvent and

experimental conditions.

Expected Changes for Menthol-d2: In a hypothetical Menthol-d2 where, for instance, the two

protons on C-6 are replaced by deuterium, the signals corresponding to H-6ax and H-6eq

would be absent from the ¹H NMR spectrum.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For

Menthol-d2, the carbon atoms directly bonded to deuterium will exhibit a characteristic triplet

splitting pattern in the proton-decoupled spectrum due to carbon-deuterium coupling. There will

also be a slight upfield shift (isotope shift) for these carbons.

Table 2: ¹³C NMR Spectroscopic Data for Unlabeled Menthol

Carbon Chemical Shift (δ) ppm

C-1 71.5

C-2 45.1

C-3 34.6

C-4 31.7

C-5 23.2

C-6 25.9

C-7 (CH₃) 22.2

C-8 50.2

C-9 (CH₃) 16.2

C-10 (CH₃) 21.0

Data is referenced from publicly available spectra and may vary slightly based on solvent and

experimental conditions.
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Expected Changes for Menthol-d2: If we continue with the example of deuteration at C-6, the

C-6 signal in the ¹³C NMR spectrum of Menthol-d2 would appear as a triplet and be shifted

slightly upfield compared to the signal in unlabeled menthol.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. Electron Ionization (EI) is a common technique for volatile compounds like menthol.

Table 3: Mass Spectrometry Data for Unlabeled Menthol (EI)

m/z Relative Intensity (%) Assignment

156 5 [M]⁺

141 15 [M - CH₃]⁺

123 20 [M - H₂O - CH₃]⁺

97 40

83 60

71 100

55 75

43 85

Data is referenced from the NIST Mass Spectrometry Data Center.[1]

Expected Changes for Menthol-d2: The molecular ion peak ([M]⁺) for Menthol-d2 would be

observed at m/z 158, which is two mass units higher than that of unlabeled menthol (m/z 156)

[1]. The fragmentation pattern would also be affected by the presence of deuterium, potentially

leading to fragments with a +1 or +2 m/z shift depending on whether the deuterium atoms are

retained or lost in the fragmentation process.

Experimental Protocols
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The following are generalized experimental protocols for acquiring NMR and MS data for

menthol and its deuterated analogs.

NMR Sample Preparation and Acquisition

Sample Preparation Data Acquisition Data Processing

Weigh 5-10 mg of Menthol-d2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) Transfer to a 5 mm NMR tube Insert sample into NMR spectrometer Tune and shim the instrument Acquire 1H and 13C NMR spectra Fourier transform the raw data Phase and baseline correct the spectra Integrate and pick peaks

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

Detailed Protocol:

Sample Preparation: Accurately weigh 5-10 mg of Menthol-d2 and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

Transfer the solution to a clean 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. The magnetic field should be

shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters

include a 30° or 90° pulse angle, a spectral width covering the expected proton chemical

shift range (e.g., 0-12 ppm), and a sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used.

A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of

¹³C and its smaller gyromagnetic ratio, a larger number of scans is necessary.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to

obtain the frequency-domain spectra. The spectra are then phased and baseline corrected.

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
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Mass Spectrometry (GC-MS) Analysis

Sample Preparation Gas Chromatography Mass Spectrometry Data Analysis

Prepare a dilute solution of Menthol-d2 in a volatile solvent (e.g., hexane) Inject the sample into the GC Separate the components on a capillary column Eluted compound enters the ion source (EI) Molecules are ionized and fragmented Fragments are separated by m/z in the mass analyzer Ions are detected Generate a mass spectrum Identify molecular ion and fragment peaks

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis.

Detailed Protocol:

Sample Preparation: Prepare a dilute solution of Menthol-d2 in a volatile organic solvent

such as hexane or ethyl acetate.

Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the sample solution into the

GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a

capillary column (e.g., a nonpolar HP-5MS column). The column temperature is typically

programmed to ramp from a low initial temperature to a higher final temperature to ensure

good separation.

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion

source of the mass spectrometer. For Electron Ionization (EI), electrons with a standard

energy of 70 eV are used to ionize the molecules, causing them to fragment.

Mass Analysis and Detection: The resulting ions (the molecular ion and various fragment

ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based

on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z. This spectrum can be used to determine the molecular weight and to deduce the

structure of the compound by analyzing its fragmentation pattern.

Conclusion
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This guide provides a comprehensive overview of the expected NMR and MS spectroscopic

data for Menthol-d2, based on the well-established data for unlabeled menthol. The provided

tables and workflows offer a valuable resource for researchers and scientists working with

deuterated menthol. While experimental data for Menthol-d2 is not widely published, the

principles outlined here allow for accurate prediction and interpretation of its spectra, facilitating

its use in a variety of scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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